molecular formula C19H13N3O3 B5872800 N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE

N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE

Cat. No.: B5872800
M. Wt: 331.3 g/mol
InChI Key: TXZRQPPQZAJROJ-UHFFFAOYSA-N
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Description

N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE is a heterocyclic compound that combines a chromene and pyrimidine moiety. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . By binding to the active site of CDK2, N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .

Cellular Effects

The effects of N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway, characterized by the release of cytochrome c from mitochondria and subsequent activation of caspases . Additionally, N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide modulates the expression of genes involved in cell proliferation, survival, and apoptosis, further contributing to its anticancer effects .

Molecular Mechanism

At the molecular level, N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide has been shown to interact with other biomolecules, such as DNA and RNA, affecting their stability and function . These interactions contribute to the compound’s ability to modulate gene expression and induce cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide have been studied over time. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . It is susceptible to degradation under acidic or basic conditions, which can affect its efficacy . Long-term studies have shown that continuous exposure to N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide vary with different dosages in animal models. At low doses, the compound exhibits potent anticancer activity, inhibiting tumor growth and inducing apoptosis without causing significant toxicity . At higher doses, N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported into cells via organic anion transporters, where it accumulates in the cytoplasm and nucleus . This intracellular localization is crucial for its interaction with target biomolecules and subsequent biological effects .

Subcellular Localization

N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and RNA . This nuclear localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus . The interaction with nuclear biomolecules is essential for its ability to modulate gene expression and induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE typically involves a multicomponent reaction. One common method includes the reaction of 3-formylchromones, amines, and paraformaldehyde under microwave-promoted, catalyst-free, and solvent-free conditions . This method delivers the desired compound in good to excellent yields via an unexpected annulation pathway.

Industrial Production Methods

the scalability of the microwave-promoted multicomponent reaction suggests potential for industrial application, provided that the reaction conditions can be optimized for larger-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chromene or pyrimidine rings.

    Substitution: Substitution reactions can occur at various positions on the chromene or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4H-Chromene Derivatives: These compounds share the chromene moiety and exhibit similar biological activities.

    Pyrimidine Derivatives: Compounds with a pyrimidine nucleus also show comparable anticancer and antimicrobial properties.

Uniqueness

N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE is unique due to the combination of chromene and pyrimidine moieties, which enhances its biological activity compared to compounds containing only one of these structures . The presence of both moieties allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(5-oxo-2-phenylchromeno[4,3-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c1-11(23)20-18-15-16(13-9-5-6-10-14(13)25-19(15)24)21-17(22-18)12-7-3-2-4-8-12/h2-10H,1H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZRQPPQZAJROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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